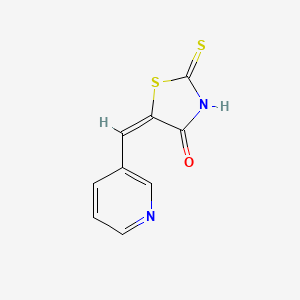

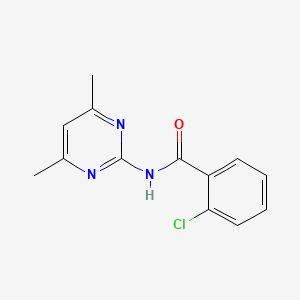

![molecular formula C17H18N4OS B5591434 N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5591434.png)

N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a broader class of chemicals known for their intricate structures and biological relevance. The scientific interest in such molecules stems from their potential use in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related pyrazole and thiazole derivatives involves multi-step chemical reactions, often starting from basic precursors to achieve the desired molecular scaffold. For instance, Kumara et al. (2018) described a detailed synthesis approach for a novel pyrazole derivative, highlighting the use of spectral characterization and X-ray crystal structure studies for verification (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through advanced techniques like X-ray diffraction, which provides insights into the crystal system and conformational details of the molecule. Kumara et al. (2018) provided evidence of the twisted conformation between pyrazole and thiophene rings in their study, demonstrating the complex nature of these molecules (Kumara et al., 2018).

Applications De Recherche Scientifique

Synthesis and Characterization

A novel series of benzamide derivatives, including structures related to N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide, have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for their therapeutic potential and showed promising results in terms of bioactivity without causing significant tissue damage (Ş. Küçükgüzel et al., 2013).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have been developed through innovative synthetic routes. These compounds exhibit significant antiviral activities, particularly against the H5N1 subtype of the influenza A virus, demonstrating the potential of benzamide derivatives in addressing viral infections (A. Hebishy et al., 2020).

Gelation Properties and Supramolecular Chemistry

The gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been studied, revealing insights into the role of methyl functionality and S⋯O interactions in gelation/non-gelation behavior. This research underscores the importance of non-covalent interactions in the development of supramolecular materials (P. Yadav & Amar Ballabh, 2020).

Anticancer Evaluation

A series of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activities. Some derivatives showed higher anticancer activities than the reference drug, highlighting the therapeutic potential of these compounds (B. Ravinaik et al., 2021).

Antibacterial Agents

Novel analogs of benzothiazole substituted pyrazol-5-ones have been developed as a promising class of antibacterial agents. Certain compounds displayed potent activity against key bacterial strains, indicating their potential in addressing bacterial infections without cytotoxic effects to mammalian cells (M. Palkar et al., 2017).

Propriétés

IUPAC Name |

N-methyl-3-(pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-13(16-10-18-12-23-16)20(2)17(22)15-6-3-5-14(9-15)11-21-8-4-7-19-21/h3-10,12-13H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAXHNVLDIEWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N(C)C(=O)C2=CC=CC(=C2)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-3,5,7-trimethyl-1H-indole](/img/structure/B5591360.png)

![5-chloro-2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5591369.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane](/img/structure/B5591370.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591390.png)

![4-{5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5591395.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)

![ethyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5591440.png)